

E7130 byproduct formation during synthesis

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Compound of Interest

Compound Name: E7130

Cat. No.: B14018519

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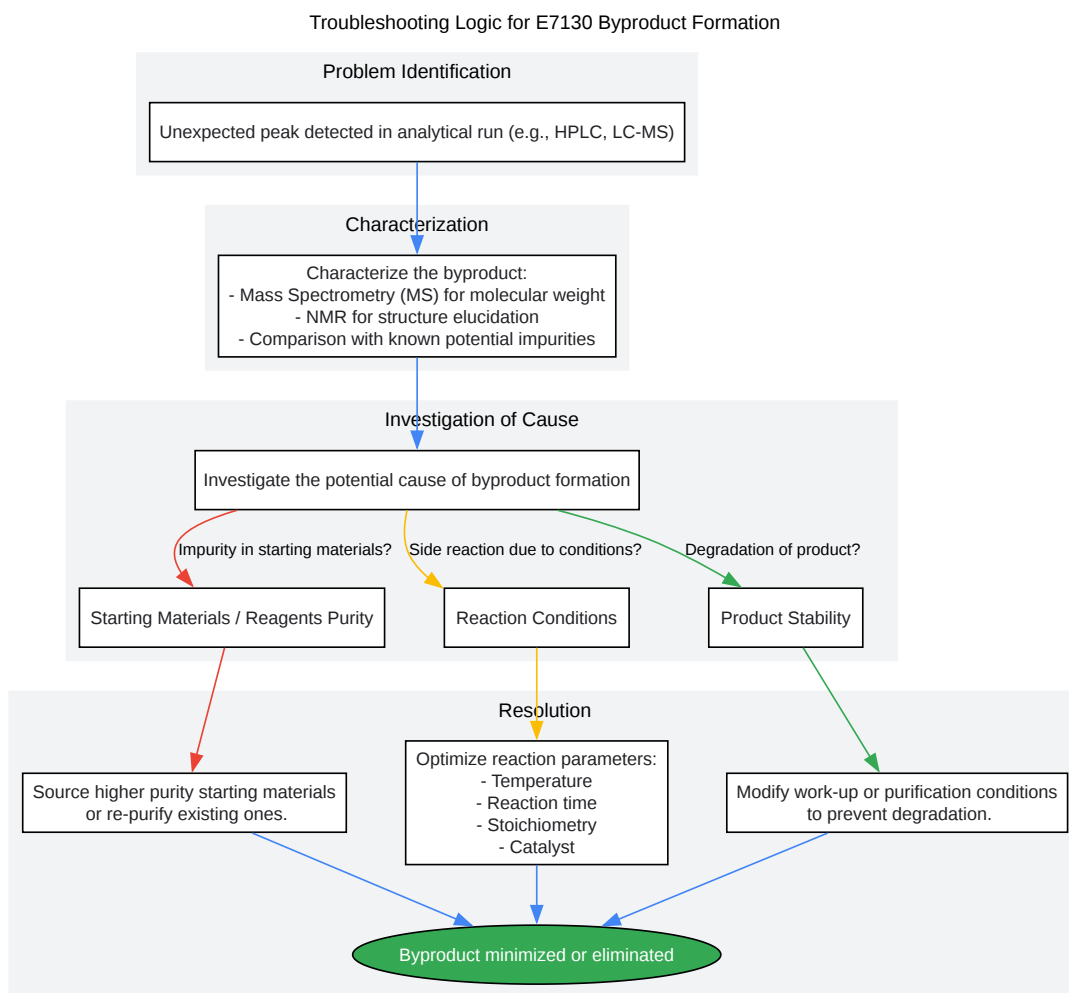
Technical Support Center: E7130 Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of **E7130**.

Troubleshooting Guide: Byproduct Formation

Encountering byproducts during the complex synthesis of **E7130** is a common challenge. This guide provides a structured approach to identifying and mitigating the formation of impurities.

Logical Flow for Troubleshooting Byproduct Formation



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Caption: A flowchart outlining the steps to troubleshoot byproduct formation during **E7130** synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common types of byproducts encountered during the synthesis of **E7130**?

A1: The synthesis of **E7130** is exceptionally complex, involving numerous steps and chiral centers.^[1] Early synthetic routes reportedly generated a number of unidentified impurities that necessitated removal by HPLC.^{[2][3]} While specific byproduct structures are not publicly disclosed, common impurities in such complex syntheses include:

- **Stereoisomers:** Given that **E7130** has 31 chiral centers, the formation of diastereomers or epimers is a significant challenge.^[4]
- **Incomplete reaction products:** Intermediates from the multi-step synthesis that have not fully reacted.
- **Side-reaction products:** Byproducts resulting from competing reaction pathways.
- **Degradation products:** **E7130** or its intermediates may degrade under certain reaction, work-up, or purification conditions.

Q2: My final product has a purity of less than 99%. What are the likely causes?

A2: Achieving high purity (>99.8%) is critical for **E7130**.^{[4][5]} If your purity is suboptimal, consider the following:

- **Purity of starting materials:** Impurities in the initial reactants can be carried through the synthesis.
- **Reaction conditions:** Suboptimal temperature, pressure, or reaction time can lead to the formation of side products.
- **Purification methods:** Early syntheses of **E7130** required HPLC to remove impurities.^{[2][3]} Your purification strategy may need optimization. Consider alternative chromatographic techniques or recrystallization conditions. More recent, optimized syntheses have managed to minimize byproduct formation, eliminating the need for HPLC purification.^[2]

Q3: How can I monitor the progress of the reaction and the formation of byproducts?

A3: A robust analytical methodology is essential. A developed method for the quantitative analysis of **E7130** in biological matrices uses Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS).^{[6][7]} A similar approach can be adapted for reaction monitoring:

- Technique: UHPLC-HRMS or HPLC with a UV detector.
- Purpose: To track the consumption of starting materials, the formation of **E7130**, and the emergence of any byproducts in real-time.

Experimental Protocols

1. Protocol: Impurity Profiling of **E7130** using UHPLC-HRMS

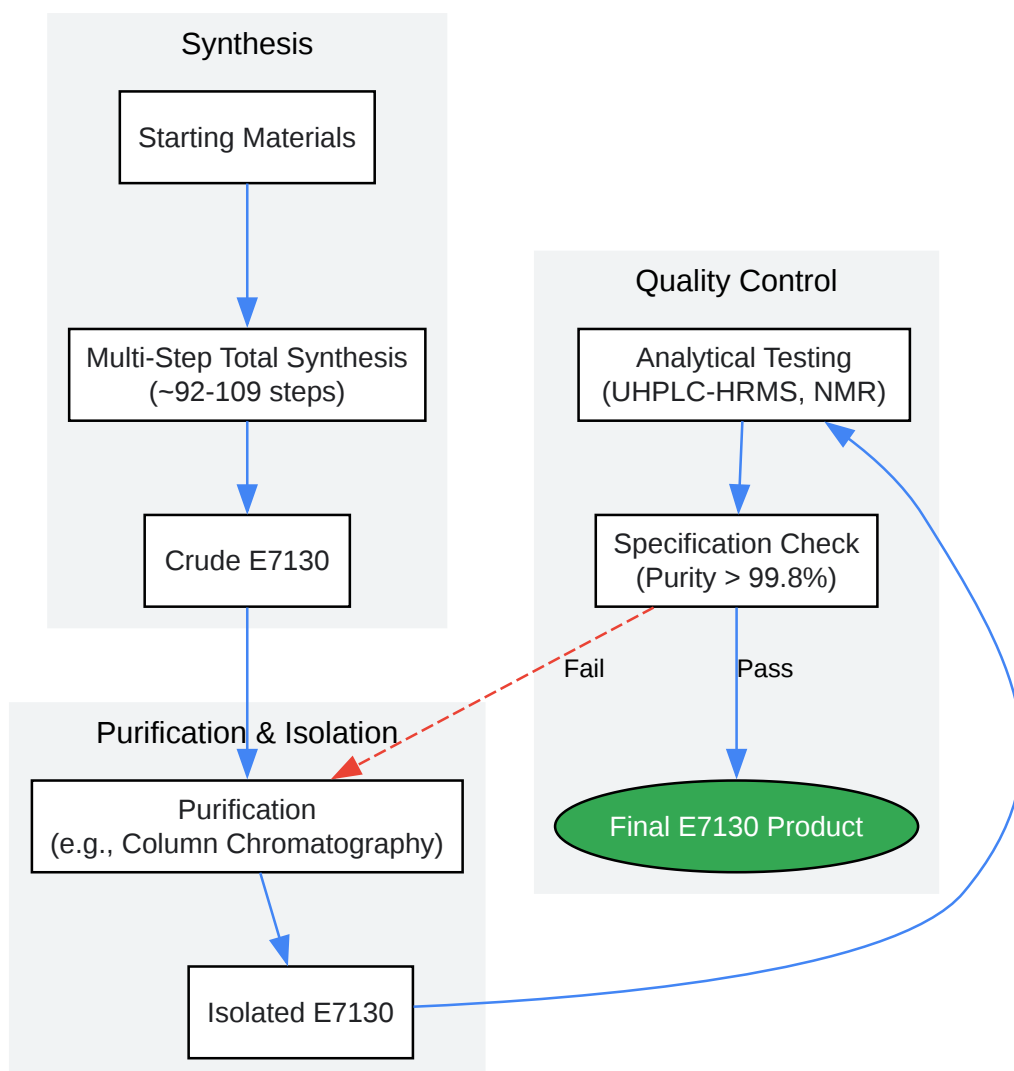
This protocol is based on published methods for the analysis of **E7130**.^{[6][7]}

- Objective: To separate and identify **E7130** from potential impurities.
- Instrumentation: Ultra-Performance Liquid Chromatography system coupled with a High-Resolution Mass Spectrometer.
- Chromatographic Conditions:
 - Column: Waters ACQUITY UPLC BEH C18, 1.7 μm (2.1 x 50 mm).^{[6][7]}
 - Mobile Phase A: 0.1% formic acid and 10 mM ammonium formate in water.^{[6][7]}
 - Mobile Phase B: Methanol.^{[6][7]}
 - Flow Rate: 0.5 mL/min.^{[6][7]}
 - Gradient: A gradient elution should be optimized to achieve separation of all detectable peaks.
- Mass Spectrometry:

- Mode: Positive ion electrospray ionization (ESI+).
- Data Acquisition: Full scan mode to detect all ions, followed by targeted MS/MS on peaks of interest to aid in structural elucidation.
- Sample Preparation:
 - Dissolve a known concentration of the **E7130** sample in an appropriate solvent (e.g., methanol or a mixture of mobile phases).
 - Filter the sample through a 0.22 μm filter before injection.
- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - Calculate the area percentage of each peak to determine the relative purity.
 - Use the high-resolution mass data to propose elemental compositions for the impurities.

Experimental Workflow for **E7130** Synthesis and Analysis

High-Level Workflow for E7130 Synthesis and Quality Control

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Caption: A simplified workflow from starting materials to the final, quality-controlled **E7130** product.

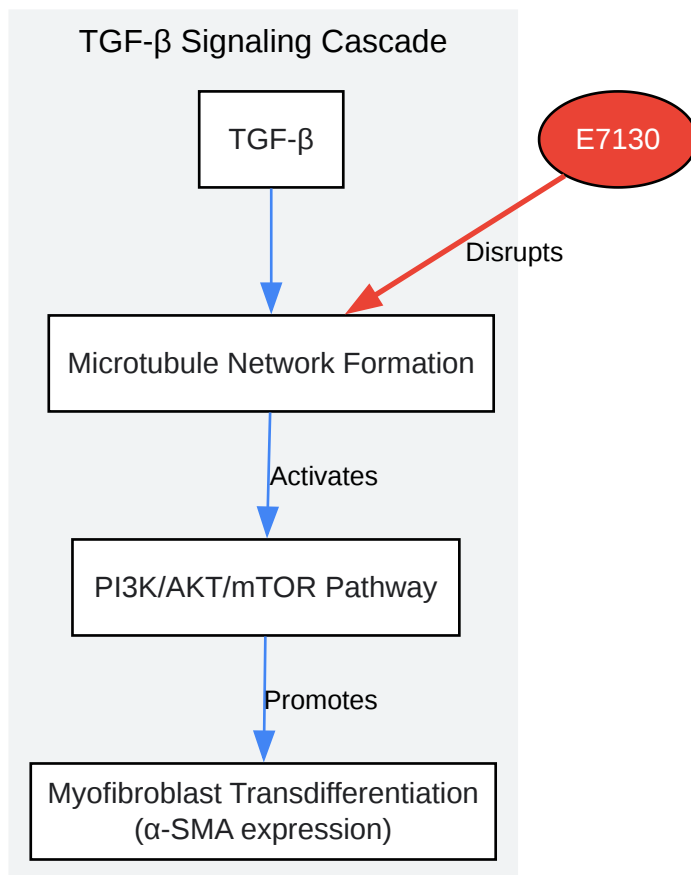
Quantitative Data Summary

Parameter	Value	Reference
Synthesis Scale & Purity		
Initial Milligram-Scale Synthesis	1.6 mg	[2]
Large-Scale GMP Synthesis	>10 g	[3][8][9]
Purity Achieved (Large Scale)	>99.8%	[3][8]
Purity of a Specific 11.5g Batch	99.81%	[5][10]
Analytical Method Parameters		
UHPLC-HRMS Calibration Range	0.2–100 ng/mL (in mouse plasma)	[6][7]
Precision of Analytical Method	<6.7%	[6][7]
Accuracy of Analytical Method	88.5%–100.0%	[6][7]

Signaling Pathway of E7130

E7130 exhibits its anticancer effects through a dual mechanism: inhibiting microtubule dynamics and remodeling the tumor microenvironment.[10][11][12] A key aspect of its activity is the reduction of cancer-associated fibroblasts (CAFs).[11][12]

E7130 Mechanism of Action on Cancer-Associated Fibroblasts (CAFs)

E7130's Impact on the TGF- β Pathway in Fibroblasts

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Caption: Diagram showing how **E7130** disrupts the microtubule network to inhibit the PI3K/AKT/mTOR pathway and reduce fibroblast activation.

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